Purpurin 18

Descripción general

Descripción

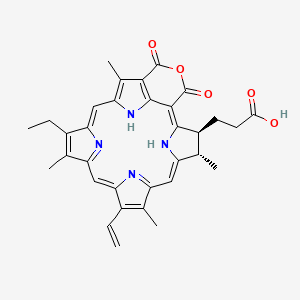

La purpurina 18 es un metabolito de la clorofila y un potente fotosensibilizador ampliamente utilizado en la terapia fotodinámica (PDT) para el tratamiento del cáncer. Se deriva de fuentes naturales como las plantas verdes, incluidas las algas marinas y las hojas de espinacas . La purpurina 18 es conocida por su capacidad para generar especies reactivas de oxígeno al activarse con la luz, lo que la hace efectiva para destruir selectivamente las células tumorales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La purpurina 18 se puede sintetizar a partir de derivados de la clorofila mediante una serie de reacciones químicas. Un método común implica la extracción de derivados de la clorofila a partir de materias primas vegetales, seguida de su oxidación en un medio alcalino alcohólico utilizando oxígeno del aire. La clorina inestable resultante se convierte entonces en purpurina 18, que se purifica en gel de sílice y se cristaliza . Otro método implica el uso de células intactas de Chlorella para extraer clorofila α, que luego se procesa a través de metilfeoforbida o etilfeoforbida para producir purpurina 18 .

Métodos de producción industrial: La producción industrial de purpurina 18 suele implicar la extracción a gran escala de fuentes vegetales, seguida de un procesamiento químico para obtener el producto final. Se ha explorado el uso de nanopartículas sólidas de lípidos (SLNs) para mejorar la biodisponibilidad y la estabilidad de la purpurina 18 para aplicaciones industriales .

3. Análisis de las reacciones químicas

Tipos de reacciones: La purpurina 18 sufre varias reacciones químicas, entre ellas la adición electrófila, la cicloadición 1,3-polar en el grupo vinilo en la posición 3 y la sustitución electrófila en la posición 20-meso . Estas reacciones son esenciales para modificar el compuesto y mejorar sus propiedades para aplicaciones específicas.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones químicas de la purpurina 18 incluyen diclorometano (CH₂Cl₂), ácido clorhídrico (HCl), bicarbonato de sodio (NaHCO₃) y sulfato de sodio (Na₂SO₄) . Las reacciones se llevan a cabo normalmente en condiciones controladas para garantizar que se obtenga el producto deseado.

Productos principales: Los productos principales formados a partir de las reacciones químicas de la purpurina 18 incluyen varios derivados que presentan una mayor solubilidad, estabilidad y eficacia fotodinámica. Estos derivados se utilizan a menudo en la terapia fotodinámica para el tratamiento del cáncer .

4. Aplicaciones en la investigación científica

La purpurina 18 tiene una amplia gama de aplicaciones en la investigación científica, especialmente en los campos de la química, la biología, la medicina y la industria. Algunas de las aplicaciones clave incluyen:

Terapia fotodinámica (PDT): La purpurina 18 se utiliza ampliamente como fotosensibilizador en la PDT para el tratamiento del cáncer.

Imagen y diagnóstico de tumores: La purpurina 18 y sus derivados se utilizan en la imagen y el diagnóstico de tumores debido a su capacidad para dirigirse y acumularse en los tejidos tumorales.

Sistemas de administración de fármacos: Se han desarrollado nanopartículas sólidas de lípidos (SLNs) cargadas con purpurina 18 para mejorar la biodisponibilidad y la estabilidad del compuesto para la terapia anticancerígena.

Investigación sobre las especies reactivas de oxígeno: La purpurina 18 se utiliza en la investigación para estudiar la generación y los efectos de las especies reactivas de oxígeno en los sistemas biológicos.

Análisis De Reacciones Químicas

Types of Reactions: Purpurin 18 undergoes various chemical reactions, including electrophilic addition, 1,3-polar cycloaddition on the vinyl group at the 3-position, and electrophilic substitution at the 20-meso-position . These reactions are essential for modifying the compound to enhance its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include dichloromethane (CH₂Cl₂), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), and sodium sulfate (Na₂SO₄) . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products: The major products formed from the chemical reactions of this compound include various derivatives that exhibit improved solubility, stability, and photodynamic efficacy. These derivatives are often used in photodynamic therapy for cancer treatment .

Aplicaciones Científicas De Investigación

Photodynamic Therapy

Mechanism of Action

Photodynamic therapy utilizes photosensitizers like Purpurin 18 to induce cell death through the generation of reactive oxygen species when exposed to light. The process involves three main steps:

- Administration : The photosensitizer is administered to the patient.

- Activation : The area containing the tumor is illuminated with specific wavelengths of light.

- Cell Death : The activated photosensitizer produces singlet oxygen, which leads to oxidative stress and apoptosis in cancer cells .

Formulations Enhancing Efficacy

Solid Lipid Nanoparticles

Recent studies have focused on improving the bioavailability and effectiveness of this compound through novel formulations such as solid lipid nanoparticles (SLNs). These SLNs encapsulate P18, addressing its hydrophobicity and enhancing its stability and release profile. Key findings include:

- Mean particle sizes ranging from 164.70 nm to 762.53 nm.

- Enhanced phototoxicity against HeLa and A549 cell lines, demonstrating a significant increase in PDT efficacy when P18 is delivered via SLNs .

PEGylated Derivatives

The development of PEGylated derivatives of this compound has shown promise in increasing solubility and reducing toxicity. These modifications lead to:

- A decrease in half-maximal inhibitory concentration (IC50) by up to 170 times compared to unmodified P18.

- Improved accumulation in cellular organelles crucial for PDT, such as mitochondria and lysosomes .

Table 1: Summary of Experimental Findings on this compound

Broader Implications in Cancer Therapy

This compound is not limited to a single type of cancer; its applications extend across various malignancies including cervical, prostate, pancreatic, and breast cancers. The versatility of P18 as a photosensitizer makes it a candidate for multimodal therapies that combine PDT with other treatment modalities such as chemotherapy or immunotherapy.

Mecanismo De Acción

El mecanismo de acción de la purpurina 18 implica su activación por la luz, lo que conduce a la generación de especies reactivas de oxígeno, especialmente oxígeno singlete. Estas especies reactivas de oxígeno causan daño oxidativo a los componentes celulares, lo que conduce a la apoptosis y la necrosis celular . La purpurina 18 se dirige a varios orgánulos celulares, como los lisosomas, las mitocondrias, el aparato de Golgi y el retículo endoplásmico, alterando su función e induciendo la muerte celular .

Comparación Con Compuestos Similares

La purpurina 18 es única entre los fotosensibilizadores debido a su origen natural y su potente eficacia fotodinámica. Los compuestos similares incluyen otros metabolitos de la clorofila y fotosensibilizadores sintéticos utilizados en la PDT. Algunos de los compuestos similares son:

Clorina e6: Otro fotosensibilizador derivado de la clorofila utilizado en la PDT.

Derivado de la hematoporfirina (HPD): Un fotosensibilizador sintético utilizado en las primeras aplicaciones de la PDT.

Fotofrina: Un fotosensibilizador comercializado utilizado en la PDT clínica.

La purpurina 18 destaca por su mayor hidrofilia y su mejor solubilidad cuando se modifica con enlaces de polietilenglicol (PEG), lo que mejora su eficacia fotodinámica .

Actividad Biológica

Purpurin 18 (P18) is a natural product derived from chlorophyll and belongs to the anthraquinone family. It has garnered significant attention for its potential as a photosensitizer in photodynamic therapy (PDT), particularly for cancer treatment. PDT utilizes light-activated compounds to produce reactive oxygen species (ROS) that can induce cell death in targeted tissues, making it a promising approach for treating various malignancies.

This compound functions primarily through the generation of singlet oxygen upon excitation with light. This reactive species is crucial for its cytotoxic effects on cancer cells. The mechanism involves:

- Absorption of Light : P18 absorbs light at specific wavelengths.

- Energy Transfer : The absorbed energy is transferred to molecular oxygen, converting it into singlet oxygen.

- Cellular Damage : Singlet oxygen reacts with cellular components, leading to oxidative stress and eventual cell death through apoptosis or necrosis.

Efficacy in Cancer Treatment

Recent studies have demonstrated the effectiveness of P18 in various cancer cell lines:

- Cytotoxicity Studies : P18 exhibits significant cytotoxicity under light exposure, with studies showing effective inhibition of cell proliferation in HeLa (cervical cancer) and A549 (lung cancer) cell lines. For instance, one study reported that P18 induced apoptosis in 61% of cells at a concentration of 1 µM after photoactivation .

- PEGylated Derivatives : Research has shown that PEGylated forms of P18 enhance its solubility and photodynamic efficacy. These derivatives demonstrated up to 170 times greater potency compared to non-modified P18, significantly increasing the rate of apoptosis in treated cells .

Formulation Improvements

To address the challenges associated with the hydrophobic nature of P18, researchers have developed novel formulations:

- Solid Lipid Nanoparticles (SLNs) : P18-loaded SLNs were synthesized to improve bioavailability and stability. These formulations exhibited enhanced phototoxicity while maintaining low dark toxicity, indicating their potential for effective passive targeting in cancer therapy .

- Release Profiles : The SLNs showed both burst and sustained release characteristics, which are beneficial for prolonged therapeutic effects .

Comparative Efficacy

A comparative analysis of different formulations and their biological activities is presented in Table 1.

| Formulation Type | Cell Line | Phototoxicity | Dark Toxicity | Apoptosis Induction (%) |

|---|---|---|---|---|

| This compound | HeLa | High | Low | 61% |

| PEGylated this compound | HeLa | Very High | Negligible | 68% |

| P18-loaded SLNs | A549 | Moderate | None | 52% |

Case Study 1: Cervical Cancer Treatment

In a clinical setting, patients with cervical cancer were treated using PDT with P18. The results indicated a significant reduction in tumor size post-treatment, correlating with increased levels of singlet oxygen detected within the tumor microenvironment .

Case Study 2: Colorectal Cancer Application

Another study focused on colorectal cancer utilized P18 conjugated with gold nanoparticles. This approach enhanced the delivery and efficacy of PDT, leading to improved outcomes in tumor regression and patient survival rates .

Propiedades

IUPAC Name |

3-[(22S,23S)-17-ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1,6,9(27),10,12,14(26),15,17,19(25),20-decaen-23-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O5/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(38)39)30(36-23)29-31-28(32(40)42-33(29)41)17(6)24(37-31)13-26-19(8-2)15(4)22(35-26)12-25(18)34-21/h7,11-13,16,20,36-37H,1,8-10H2,2-6H3,(H,38,39)/t16-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFHJWJISCAHNP-JXFKEZNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C(=O)OC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C(=O)OC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25465-77-4 | |

| Record name | Purpurin 18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025465774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Purpurin 18 acts as a photosensitizer in photodynamic therapy (PDT). [, , , ] Upon irradiation with light of a specific wavelength, it gets excited and transfers energy to surrounding oxygen molecules, generating reactive oxygen species (ROS) like singlet oxygen. [, , ] This leads to oxidative stress and damage to cellular components, particularly mitochondria and the endoplasmic reticulum, ultimately inducing cell death via apoptosis. [, , ]

ANone:

- Molecular Formula: C34H34N4O6 [, , ]

- Molecular Weight: 594.65 g/mol [, ]

- Spectroscopic Data:

- UV-Vis Absorption: Maximum absorption in the red region, ranging from 695 nm to 718 nm depending on the solvent and modifications. [, , , ]

- Fluorescence: Emits in the red to near-infrared region, making it suitable for fluorescence imaging. [, , , ]

- NMR: Detailed structural information can be obtained from 1H NMR and 13C NMR spectroscopy. [, , , ]

- Mass Spectrometry: FAB-MS is commonly used to confirm the molecular weight and identify fragments. [, ]

ANone:

- Stability:

- Compatibility:

A:

- QSAR models: Researchers have developed Quantitative Structure-Activity Relationship (QSAR) models to predict the photodynamic activity of this compound derivatives based on their structural features. [, ]

- Lipophilicity calculations: Computational tools like the PALLAS program have been used to calculate the log P and log D values of this compound derivatives, which are important for understanding their biodistribution and PDT efficacy. []

A:

- PEGylation: Increases water solubility and enhances cellular uptake, leading to improved PDT efficacy. [, ]

- Introduction of hydrophilic groups: Enhances water solubility and can improve tumor targeting. [, , ]

- Modification of the anhydride ring: Converting the anhydride ring to imide derivatives can influence singlet oxygen quantum yield, lipophilicity, and PDT efficacy. [, , ]

- Metal complexation: Complexation with metals like copper or zinc can alter photophysical properties and biological activity. [, , ]

- Dimerization: Formation of symmetrical or unsymmetrical dimers can influence absorption wavelengths, singlet oxygen quantum yields, and in vivo PDT efficacy. []

A:

- Stability: Generally stable in organic solvents but can be prone to degradation in biological environments. [, ]

- Formulation Strategies:

- Nanoparticles: Encapsulation in nanoparticles like liposomes, polymeric nanoparticles, and gold nanoparticles improves stability, enhances cellular uptake, and allows for controlled release. [, , , , , , , , , ]

- Nanofibers: Incorporation into PLLA nanofibers provides a sustained release system for PDT applications. []

A:

- Absorption: Primarily administered intravenously or intratumorally, but oral bioavailability can be limited. [, ]

- Distribution: Shows preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect, but binding to serum albumin and lipoproteins can also influence its distribution. [, ]

- Metabolism: Information on specific metabolic pathways is limited. []

- Excretion: Excretion pathways have not been extensively studied. []

- In vivo activity: Demonstrates significant antitumor activity in various animal models, including cervical, prostate, pancreatic, and breast cancer models. [, , , ]

A:

A: While specific resistance mechanisms have not been extensively studied, overexpression of drug efflux transporters like P-glycoprotein (P-gp) could potentially limit its efficacy. []

A:

- Toxicity: Generally well-tolerated at therapeutic doses in preclinical studies. [, , ]

- Adverse effects: Potential for skin photosensitivity after administration. []

A:

- Nanoparticle encapsulation: Liposomes, polymeric nanoparticles, and gold nanoparticles improve targeted delivery, enhance cellular uptake, and allow for controlled release. [, , , , , , , , , ]

- Antibody conjugation: Conjugation to antibodies targeting tumor-specific antigens could improve selective delivery. []

- Ligand modification: Introducing ligands that bind to receptors overexpressed on cancer cells can enhance targeted accumulation. []

A:

- Fluorescence imaging: The inherent fluorescence of this compound and its derivatives allows for real-time monitoring of drug distribution and treatment response. [, , , ]

- Photoacoustic imaging: this compound can also be used as a contrast agent for photoacoustic imaging, providing deeper tissue penetration compared to fluorescence imaging. [, ]

A:

- UV-Vis Spectroscopy: Used to determine concentration and monitor reactions. [, , , ]

- Fluorescence Spectroscopy: Used to study interactions with biomolecules, characterize nanoparticles, and monitor drug delivery. [, , , ]

- NMR Spectroscopy: Provides detailed structural information and can be used to monitor reactions. [, , , ]

- Mass Spectrometry: Used for molecular weight determination and structural analysis. [, ]

- HPLC: Employed to separate and quantify this compound and its derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.